molecular formula C14H15N3O B1450899 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one CAS No. 62458-96-2

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one

Cat. No.: B1450899
CAS No.: 62458-96-2
M. Wt: 241.29 g/mol
InChI Key: NBOPLUXBZUJFHI-UHFFFAOYSA-N
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Description

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one is a heterocyclic compound with the molecular formula C14H15N3O2 It is known for its unique structure, which includes a pyrido[3,4-D]pyrimidine core with a benzyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of N-benzyl-3-oxo-piperidine-4-carboxylate with urea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
  • 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine-2,4-diol

Uniqueness

Compared to similar compounds, 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one stands out due to its specific substitution pattern and the resulting unique chemical and biological properties.

Properties

IUPAC Name

7-benzyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOPLUXBZUJFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NC=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60487035
Record name 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60487035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62458-96-2
Record name 5,6,7,8-Tetrahydro-7-(phenylmethyl)pyrido[3,4-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62458-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60487035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium methoxide (1.67 g, 30.9 mmol) in anhydrous MeOH (10 mL) at room temperature was added formamidine acetate (1.15 g, 11 mmol) in one portion as solid followed by ethyl-1-benzyl-3-oxo-4-piperidine carboxylate hydrochloride (2.63 g, 8.83 mmol) in one portion. The reaction mixture was stirred at rt for 20 h. The reaction was cooled at 0° C., and water (6 mL) was added followed by acetic acid (0.63 mL, 11 mmol) and the mixture was stirred at rt for 1 h. The mixture was concentrated under vacuum to remove the methanol and then stirred at rt overnight. The resulting solid was collected by filtration and washed with water (5 mL×3) and dried on filter to afford the title compound a (1.50 g, 70%) as an orange solid. LCMS [M+H]+ 242.16.
Name
sodium methoxide
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
ethyl-1-benzyl-3-oxo-4-piperidine carboxylate hydrochloride
Quantity
2.63 g
Type
reactant
Reaction Step Two
Quantity
0.63 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium metal (10.1 g, 0.44 mol) was added to ethanol (520 mL) and stirred at room temperature under nitrogen gas until a clear solution had formed. Ethyl-3-oxo-N-benzylpiperidine-4-carboxylate hydrochloride (56.5 g, 0.19 mol) and formamidine acetate (22.9 g, 0.22 mol) were then added and the reaction mixture heated under reflux for 40 hours. The reaction mixture was concentrated under reduced pressure, and the residue partitioned between water (400 mL) and dichloromethane (400 mL). The aqueous phase was re-extracted with dichloromethane (2×100 mL). The combined organic extracts were dried (MgSO4) and concentrated under reduced pressure. The resulting solid was triturated with diethyl ether (100 mL) and the product collected by filtration to give the title compound as a light brown solid (32.0 g, 70%).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Name
Ethyl-3-oxo-N-benzylpiperidine-4-carboxylate hydrochloride
Quantity
56.5 g
Type
reactant
Reaction Step Two
Quantity
22.9 g
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods III

Procedure details

Part A: To a solution of sodium methoxide (25 wgt-% in methanol) (67.6 mL, 296 mmol) and methanol (70 mL) at 25° C. was added formamidine acetate (11.00 g, 106 mmol) and then ethyl N-benzyl-3-oxo-4-piperidine carboxylate hydrochloride (25.16 g, 84 mmol). The resulting mixture was stirred at 25° C. for 20 h. The mixture was cooled to 0° C. Water (90 mL) was added, followed by the dropwise addition of acetic acid (6.05 mL, 106 mmol), and the reaction mixture was stirred at 25° C. for another 3 h. The mixture was reduced in volume under vacuum until most of the methanol had been removed. The suspension was filtered. The solids were washed with water and then dried under vacuum to afford 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (16.10 g, 79%) as an off-white solid; Mass Spec.: m/e: 242.06 (M+H)+ [calc'd: 242.12]; 1H NMR (500 MHz, CDCl3) δ 12.61 (br s, 1H), 7.99 (s, 1H), 7.38-7.26 (m, 5H), 3.73 (m, 2H), 3.50 (m, 2H), 2.74 (m, 2H), 2.66 (m, 2H).
Name
sodium methoxide
Quantity
67.6 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
ethyl N-benzyl-3-oxo-4-piperidine carboxylate hydrochloride
Quantity
25.16 g
Type
reactant
Reaction Step Two
Quantity
6.05 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

1-Benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride (12.89 g, 43.3 mmol) was suspended in a sodium methoxide solution in methanol (25% wt/wt, 50 mL, 216.2 mmol) and formamidine acetate (5.4 g, 51.9 mmol) was added to the mixture. The reaction mixture was refluxed until all of the starting material was consumed (2 h). The methanol was removed under vacuum, and the resulting white solid was dissolved in a 3:1 mixture of chloroform: isopropanol. The mixture was washed with water and brine, dried over Na2SO4, filtered and evaporated to give the desired product as a white solid (9.4 g, 90%).
Quantity
12.89 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
5.4 g
Type
reactant
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
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7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
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7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Reactant of Route 5
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7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Reactant of Route 6
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one

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